![molecular formula C24H27N3O B2752243 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea CAS No. 1226433-09-5](/img/structure/B2752243.png)
1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This new reaction has proven to be an easy access to substituted 1-benzhydryl-3-phenyl-ureas .Molecular Structure Analysis
The molecular formula of 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea is C24H27N3O. The molecular weight is 373.5.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea include the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This reaction yields 1-benzhydryl-3-phenylurea derivatives .Scientific Research Applications
Anticonvulsant Activity
1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea derivatives have been synthesized and evaluated for their anticonvulsant activity. They were tested using the PTZ induced convulsions in mice model . Two of the derivatives, 1-(4-methoxyphenyl)-3-(diphenylmethyl)urea and 1-(4-chlorophenyl)-3-(diphenylmethyl)urea, were found to possess potent anticonvulsant activity .
Anticancer Agents
Urea derivatives such as N-nitrosoureas, benzoylureas, thioureas, and diarylsulphonylureas represent one of the most useful classes of anticancer agents, with a wide range of activities against leukemias and solid tumors .
Herbicides
Many urea-derived herbicides possess cytokinin-like activity .
Anti-obesity Agent
1-benzhydryl-3-phenylureas are reported as cannabinoid receptor 1 inverse agonist which lead to reduction in appetite and can be used as an anti-obesity agent .
Antimicrobial Activity
Various urea derivatives have antimicrobial activity .
Hypoglycemic Activity
Some urea derivatives have hypoglycemic activity .
Synthesis of Hydantoins
1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea derivatives can be obtained from the reaction of substituted benzils with substituted phenylureas under microwave irradiation .
Key Structural Motif in Biological Molecules
The benzhydryl ether moiety, which is part of the 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea structure, is widely distributed in nature and constitutes a key structural motif in numerous molecules of significant biological potential and of prospective clinical uses .
Mechanism of Action
Target of Action
Similar urea derivatives such as n-nitrosoureas, benzoylureas, thioureas, and diarylsulphonylureas have been reported to have a wide range of activities against leukemias and solid tumors . Some 1-benzhydryl-3-phenylureas are reported as cannabinoid receptor 1 inverse agonists, which lead to a reduction in appetite and can be used as anti-obesity agents .
Mode of Action
It is known that urea derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It has been reported that various urea derivatives have antimicrobial, hypoglycemic, and anticonvulsant activity .
Result of Action
The 1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea derivatives were evaluated for anticonvulsant activity by PTZ induced convulsions in mice . The results showed that these compounds possess potent anticonvulsant activity .
properties
IUPAC Name |
1-benzhydryl-3-[2-(dimethylamino)-2-phenylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-27(2)22(19-12-6-3-7-13-19)18-25-24(28)26-23(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-23H,18H2,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNTWSUOUOVUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-(dimethylamino)-2-phenylethyl)urea |
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